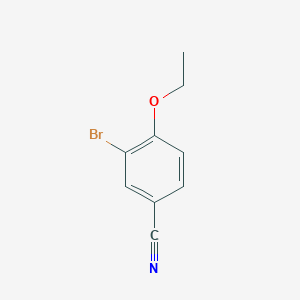

3-Bromo-4-ethoxybenzonitrile

描述

Overview of Aryl Nitriles as Versatile Synthetic Intermediates

Aryl nitriles, also known as benzonitriles, are organic compounds containing a cyano group attached to an aromatic ring. The nitrile group is a powerful and versatile functional group in organic synthesis. researchgate.netnumberanalytics.com It can be readily transformed into a variety of other functional groups, including amines, amides, carboxylic acids, aldehydes, ketones, and tetrazoles. researchgate.netnih.gov This versatility makes aryl nitriles crucial intermediates in the construction of complex molecular architectures. researchgate.netsioc-journal.cn

The cyano group is strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring. numberanalytics.com Traditional methods for synthesizing aryl nitriles include the Sandmeyer and Rosenmund–von Braun reactions, as well as the dehydration of aldoximes and amides. researchgate.net More contemporary methods often involve transition metal-catalyzed cyanation reactions. researchgate.net

Importance of Halogenated and Alkoxy-Substituted Aromatic Systems

Halogenated and alkoxy-substituted aromatic systems are of paramount importance in organic chemistry due to the profound influence these substituents have on the electronic and steric properties of the aromatic ring. Halogen atoms (F, Cl, Br, I) are highly electronegative and exert a strong inductive electron-withdrawing effect, while also participating in resonance. iitk.ac.in This dual nature allows for the modulation of a molecule's reactivity and has made aryl halides essential building blocks in pharmaceuticals, agrochemicals, and functional materials. iitk.ac.inresearchgate.net The carbon-halogen bond also serves as a reactive site for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Alkoxy groups (-OR), on the other hand, are generally electron-donating through resonance, which activates the aromatic ring towards electrophilic substitution. The presence of an alkoxy group can also influence the solubility and lipophilicity of a compound, which are critical parameters in medicinal chemistry. The combination of halogen and alkoxy substituents on an aromatic ring creates a unique electronic environment, offering chemists a powerful tool for designing molecules with specific properties.

Contextualization of 3-Bromo-4-ethoxybenzonitrile within Contemporary Organic Synthesis and Materials Science Research

This compound is a substituted benzonitrile (B105546) that embodies the principles discussed above. Its structure features a bromine atom at the 3-position, an ethoxy group at the 4-position, and a nitrile group on a benzene (B151609) ring. evitachem.com This specific arrangement of functional groups makes it a valuable intermediate in several areas of chemical research. evitachem.com

The bromine atom serves as a handle for introducing other functional groups through substitution or cross-coupling reactions. evitachem.com The ethoxy group, being electron-donating, modulates the electronic properties of the aromatic ring. The nitrile group provides a site for further chemical transformations. Consequently, this compound is utilized in the synthesis of more complex organic molecules for applications in pharmaceutical research and materials science. evitachem.com

Historical Context of Related Benzonitrile Derivatives in Academic and Industrial Applications

The history of benzonitrile chemistry dates back to 1832, when Justus von Liebig and Friedrich Wöhler first prepared the parent compound, benzonitrile. However, it was Hermann Fehling in 1844 who developed a practical synthesis and coined the term "benzonitrile," laying the foundation for the entire class of nitrile compounds. smolecule.comwikipedia.org

The development of substituted benzonitriles gained momentum in the late 19th and early 20th centuries with advancements in aromatic substitution chemistry. The industrial applications of these compounds, particularly in the synthesis of dyes and later pharmaceuticals, drove further research and development. asm.org The discovery of organofluorine chemistry in the 19th century and the subsequent development of fluorination techniques also played a role in expanding the diversity of substituted benzonitriles. smolecule.com Today, a vast array of benzonitrile derivatives are commercially available and are integral to the production of numerous high-value chemicals.

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-ethoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVUENZMXWGMMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Ethoxybenzonitrile and Its Analogs

Strategies for Regioselective Bromination of 4-Ethoxybenzonitrile (B1329842) Precursors

Achieving the precise installation of a bromine atom at the C-3 position of the 4-ethoxybenzonitrile system requires careful consideration of the directing effects of the existing substituents. The ethoxy group (-OEt) is an activating, ortho, para-director, while the cyano group (-CN) is a deactivating, meta-director. Since the target isomer has the bromine atom ortho to the powerful activating ethoxy group and meta to the deactivating cyano group, direct bromination is a highly effective and regioselective strategy.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is a fundamental method for halogenating aromatic rings. uomustansiriyah.edu.iqlibretexts.org In the context of 4-ethoxybenzonitrile, the strong activating effect of the C-4 ethoxy group preferentially directs the incoming electrophile (bromonium ion or its equivalent) to the positions ortho to it (C-3 and C-5). Since the C-5 position is sterically unhindered, a mixture of products could be anticipated, but the electronic influence typically favors the C-3 position.

Various brominating agents can be employed, each with different reactivity and selectivity profiles.

Molecular Bromine (Br₂) : Often used with a Lewis acid catalyst like FeBr₃ or AlBr₃, which polarizes the Br-Br bond to generate a more potent electrophile. masterorganicchemistry.commasterorganicchemistry.com The reaction of 4-ethoxybenzonitrile with Br₂ in the presence of a catalyst would yield the desired 3-bromo product.

N-Bromosuccinimide (NBS) : A milder and more selective source of electrophilic bromine. nih.gov It is often used with an acid catalyst or in polar solvents like acetonitrile (B52724) to facilitate the regioselective bromination of activated aromatic rings. nih.gov Its use can minimize over-bromination and the formation of side products.

Other Brominating Systems : Systems such as HBr/H₂O₂ or vanadium pentoxide (V₂O₅) with tetrabutylammonium (B224687) bromide (TBAB) and H₂O₂ have been developed as environmentally favorable protocols for the regioselective bromination of activated aromatics. organic-chemistry.orgsioc-journal.cn These methods often offer high yields and selectivity under mild conditions. organic-chemistry.org

Table 1: Comparison of Electrophilic Brominating Agents

| Reagent/System | Typical Conditions | Characteristics |

|---|---|---|

| Br₂/FeBr₃ | Inert solvent (e.g., CH₂Cl₂, CCl₄) | Highly reactive, classic method; catalyst required. masterorganicchemistry.com |

| N-Bromosuccinimide (NBS) | Acetonitrile or THF | Milder, highly regioselective for activated rings. nih.gov |

| HBr/Sulfoxide (B87167) | Acetonitrile, 40 °C | Mild, good regioselectivity influenced by sterics. ccspublishing.org.cn |

| V₂O₅/H₂O₂/TBAB | CH₃CN/H₂O, ~5 °C | Environmentally favorable, high yield for activated aromatics. organic-chemistry.org |

Directed Ortho-Metalation and Subsequent Halogenation Approaches

Directed ortho-metalation (DoM) offers an alternative, highly regioselective route for functionalizing aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho position. baranlab.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile.

For a 4-ethoxybenzonitrile precursor, the ethoxy group can serve as the DMG. The process would involve:

Complexation : An organolithium reagent (e.g., n-BuLi, sec-BuLi), often in the presence of an additive like TMEDA, coordinates to the oxygen atom of the ethoxy group. baranlab.org

Deprotonation : The base then selectively removes a proton from the nearest ortho position (C-3), which is acidified by the inductive effect and proximity to the complexed base. wikipedia.orgbaranlab.org

Halogenation : The resulting aryllithium species is quenched with an electrophilic bromine source, such as molecular bromine (Br₂), hexabromoethane, or 1,2-dibromotetrafluoroethane, to install the bromine atom exclusively at the C-3 position.

This method provides excellent regiocontrol, as the site of metalation is determined by the DMG, avoiding the formation of other isomers that might arise in classical electrophilic substitution reactions. wikipedia.org

Mechanistic Considerations in Bromination Regioselectivity

The regioselectivity of the electrophilic bromination of 4-ethoxybenzonitrile is governed by the electronic properties of its substituents and the stability of the intermediate carbocation, known as an arenium ion or sigma complex. libretexts.orgnih.gov

Directing Effects : The ethoxy group is a powerful activating group due to the resonance donation of its oxygen lone pairs, stabilizing a positive charge at the ortho and para positions. The cyano group is a deactivating group, withdrawing electron density through both induction and resonance, and directs incoming electrophiles to the meta position.

Arenium Ion Stability : When an electrophile (E⁺, such as Br⁺) attacks the aromatic ring, the stability of the resulting arenium ion determines the preferred position of substitution.

Attack at C-3 (ortho to -OEt) : The positive charge in the arenium ion can be delocalized onto the oxygen of the ethoxy group, providing significant resonance stabilization. This is a major contributing resonance structure that strongly favors this pathway.

Attack at C-2 (meta to -OEt) : The positive charge is not delocalized onto the oxygen atom, resulting in a less stable intermediate compared to ortho or para attack.

The directing effect of the activating -OEt group is dominant. Therefore, electrophilic attack occurs almost exclusively at the positions ortho to it. Since the para position is already substituted with the cyano group, the reaction is directed to the C-3 (and C-5) position, leading to the formation of 3-bromo-4-ethoxybenzonitrile with high regioselectivity. nih.govresearchgate.net

Ethereal Linkage Formation through O-Alkylation Reactions

An alternative and widely documented synthetic approach starts with a pre-brominated phenolic compound, 3-bromo-4-hydroxybenzonitrile (B56826). evitachem.comresearchgate.net The ethoxy group is then introduced via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis.

Alkylation of Phenolic Precursors with Ethylating Agents

The synthesis of the ether linkage involves the O-alkylation of 3-bromo-4-hydroxybenzonitrile. evitachem.comresearchgate.net This reaction proceeds via the formation of a phenoxide ion, which then acts as a nucleophile.

The general steps are:

Deprotonation : The weakly acidic phenolic proton of 3-bromo-4-hydroxybenzonitrile is removed by a suitable base to form the corresponding phenoxide anion.

Nucleophilic Attack : The resulting nucleophilic phenoxide attacks an ethylating agent, which contains an ethyl group attached to a good leaving group.

Common reagents for this transformation include:

Phenolic Precursor : 3-Bromo-4-hydroxybenzonitrile. sigmaaldrich.combiosynth.com

Base : Potassium carbonate (K₂CO₃) is frequently used due to its moderate strength and good handling characteristics. evitachem.com Other bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can also be employed.

Ethylating Agent : Iodoethane (B44018) (EtI) is a common choice due to the high reactivity of iodide as a leaving group. evitachem.com Ethyl bromide (EtBr) or diethyl sulfate (B86663) ((Et)₂SO₄) are also effective.

Optimization of Reaction Conditions for Ethoxy Group Introduction

The efficiency of the O-alkylation reaction can be maximized by optimizing several key parameters. Research findings indicate that the choice of solvent, base, temperature, and catalysts can significantly impact the yield and reaction time. evitachem.comresearchgate.netresearchgate.net

Table 2: Optimization Parameters for O-Alkylation of 3-Bromo-4-hydroxybenzonitrile

| Parameter | Reagents/Conditions | Rationale/Effect on Reaction | Source(s) |

|---|---|---|---|

| Solvent | N,N-Dimethylformamide (DMF), Acetone | Polar aprotic solvents are ideal as they solvate the cation of the base but do not solvate the nucleophile, increasing its reactivity. | evitachem.comresearchgate.net |

| Base | Potassium Carbonate (K₂CO₃) | An effective and economical base for deprotonating the phenol (B47542) without causing unwanted side reactions. | evitachem.comresearchgate.net |

| Ethylating Agent | Iodoethane (EtI), 1-Bromo-2-methylpropane (for analogs) | Iodoethane is highly reactive. The choice of alkyl halide can be varied to produce different ether analogs. | evitachem.comresearchgate.net |

| Temperature | 0°C to 40°C, or reflux | Higher temperatures increase the reaction rate but must be controlled to prevent side reactions or decomposition. Room temperature to moderate heating is common. | evitachem.comresearchgate.net |

| Catalyst | Potassium Iodide (KI), PEG-400 | KI can be used in catalytic amounts with less reactive alkyl bromides (Finkelstein reaction). PEG-400 can act as a phase-transfer catalyst, improving reaction efficiency. | researchgate.netresearchgate.net |

| Reaction Time | 8-16 hours | The reaction is typically monitored by TLC until completion. | evitachem.comresearchgate.net |

A typical procedure involves stirring 3-bromo-4-hydroxybenzonitrile with potassium carbonate in DMF or acetone, followed by the addition of iodoethane and heating the mixture for several hours to achieve a high conversion to this compound. evitachem.comresearchgate.net

Nitrile Group Installation and Functional Group Interconversion Pathways

The nitrile group is a pivotal functional group in organic synthesis, serving as a precursor to amines, carboxylic acids, and ketones. libretexts.org Its installation can be accomplished through various transformations, primarily from aldehydes, carboxylic acids, or amides.

The direct conversion of aldehydes to nitriles represents a highly efficient and atom-economical approach. A variety of methods have been developed to achieve this transformation.

One common strategy involves the reaction of an aldehyde with hydroxylamine (B1172632) to form an aldoxime, which is then dehydrated to the corresponding nitrile. A practical, one-pot process utilizes inorganic reagents such as hydroxylamine, sodium carbonate, and sulfuryl fluoride (B91410) (SO₂F₂) in dimethyl sulfoxide (DMSO), offering a broad substrate scope and high yields for many aldehydes. acs.org Another green chemistry approach employs hydroxylamine 1-sulfobutyl pyridine (B92270) hydrosulfate salt in the presence of an ionic liquid, which acts as a co-solvent, catalyst, and phase-separation agent, achieving quantitative conversion of benzaldehyde (B42025) to benzonitrile (B105546) at 120 °C within 2 hours. rsc.orgresearchgate.netrsc.orgsemanticscholar.org

The reaction can also proceed without the use of metal catalysts. For instance, the combination of an aldehyde with hydroxylamine hydrochloride in the presence of a dehydrating agent can yield the nitrile. rsc.orgsemanticscholar.org Additionally, oxoammonium salts like Bobbitt's salt provide a mild method for converting aldehydes to nitriles, which is particularly useful for the late-stage introduction of a nitrile group in complex molecules. orgsyn.org

The following table summarizes various reagent systems for the conversion of aldehydes to nitriles:

| Reagent System | Conditions | Substrate Scope | Key Features |

| NH₂OH/Na₂CO₃/SO₂F₂ in DMSO | Mild | Broad, including various functional groups | One-pot, metal-free, high yields acs.org |

| Hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt / Ionic Liquid | 120 °C, 2 h | Aromatic, heteroaromatic, and aliphatic aldehydes | Green, recyclable catalyst, quantitative yield rsc.orgresearchgate.netrsc.orgsemanticscholar.org |

| Oxoammonium Salt (Bobbitt's Salt) | Mild | Broad | Suitable for late-stage functionalization orgsyn.org |

| Hydrogen Cyanide (or NaCN/H⁺) | Room temperature | Aldehydes and ketones | Forms hydroxynitriles (cyanohydrins) as intermediates libretexts.orgchemguide.co.uk |

The transformation of carboxylic acids or their corresponding primary amides into nitriles is a fundamental and widely practiced method.

From Carboxylic Acids: Direct conversion of carboxylic acids to nitriles can be challenging and often requires harsh conditions. However, newer methods have emerged. For example, indium trichloride (B1173362) (InCl₃) can catalyze the reaction of carboxylic acids with acetonitrile, which serves as both the solvent and the nitrile source, at 200 °C. acs.org A one-pot method involves treating the carboxylic acid with acetonitrile in the presence of sulfuric acid. thieme-connect.com Another approach utilizes methanesulfonyl chloride and pyridine to convert the carboxylic acid into a mixed sulfonic anhydride (B1165640), which then reacts with sulfamide (B24259) to yield the nitrile. tandfonline.com

From Primary Amides: The dehydration of primary amides is a classic and reliable method for nitrile synthesis. rsc.org A variety of dehydrating agents can be employed for this purpose. Commonly used strong dehydrating agents include phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), and thionyl chloride (SOCl₂), which typically require heating. libretexts.orgcommonorganicchemistry.commasterorganicchemistry.comorgoreview.com Milder conditions can be achieved using reagents like trifluoroacetic anhydride (TFAA). commonorganicchemistry.com More recently, efficient protocols using tris(dimethylamino)phosphine (P(NMe₂)₃), phosphorus trichloride (PCl₃), or triphenyl phosphite (B83602) (P(OPh)₃) have been developed, offering broad substrate scope and good functional group tolerance under mild conditions. nih.gov

The table below outlines common dehydrating agents for converting primary amides to nitriles:

| Dehydrating Agent | Conditions | Notes |

| Phosphorus Pentoxide (P₄O₁₀) | Heating | Strong dehydrating agent libretexts.orgorgoreview.com |

| Phosphorus Oxychloride (POCl₃) | Heating | Generates HCl as a byproduct commonorganicchemistry.comorgoreview.com |

| Thionyl Chloride (SOCl₂) | Heating | Generates SO₂ and HCl as byproducts commonorganicchemistry.comorgoreview.comlibretexts.org |

| Trifluoroacetic Anhydride (TFAA) | Milder, non-acidic | Can cause trifluoroacetylation of other reactive groups commonorganicchemistry.com |

| P(NMe₂)₃, PCl₃, or P(OPh)₃ | Mild, often refluxing in CHCl₃ | High-yielding and operationally simple nih.gov |

Convergent and Linear Synthetic Route Design

The synthesis of complex benzonitrile derivatives often benefits from a convergent design, especially when multiple substituents are present on the aromatic ring. google.comcolab.ws

Green Chemistry Principles in the Synthesis of Benzonitrile Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of benzonitriles.

Key areas of focus in the green synthesis of benzonitriles include:

Use of Greener Solvents and Catalysts: Traditional syntheses often employ hazardous solvents and heavy metal catalysts. Research is focused on replacing these with more environmentally benign alternatives. For example, the use of ionic liquids as recyclable solvents and catalysts in the conversion of benzaldehyde to benzonitrile is a significant advancement. rsc.orgresearchgate.netrsc.orgsemanticscholar.org Water is also being explored as a solvent for these transformations. google.com

Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. The direct conversion of aldehydes to nitriles is an example of a more atom-economical route compared to multi-step sequences. acs.org

Use of Safer Cyanide Sources: Many traditional cyanation reactions utilize highly toxic cyanide sources like KCN or NaCN. Research into safer alternatives is ongoing. Nickel-catalyzed cyanations using less toxic cyanide sources or even acetonitrile as the cyanide precursor are being developed. nih.gov

Catalytic Methods: The development of catalytic versions of classical reactions, such as the Sandmeyer reaction, reduces the amount of waste generated. bohrium.com Palladium- and nickel-catalyzed cyanation reactions of aryl halides are highly efficient and can be performed under mild conditions with low catalyst loadings. organic-chemistry.org Visible-light-promoted, dual photoredox-nickel catalysis offers a benign method for the cyanation of aryl halides at room temperature. chinesechemsoc.org

An example of a green synthesis is the oxidation of benzonitrile to benzamide (B126) using sono-electrochemically generated hydrogen peroxide, which serves as a proof-of-concept for greener oxidation processes. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Bromine Center

Nucleophilic aromatic substitution (SNAr) is a significant reaction pathway for aryl halides bearing electron-withdrawing groups. wikipedia.orgpressbooks.pub This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The stability of this intermediate is key to the reaction's success and is greatly enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge through resonance. pressbooks.pub

In this compound, the nitrile (-CN) group is a potent electron-withdrawing group. Its position para to the bromine atom is optimal for activating the ring towards nucleophilic attack. When a nucleophile attacks the C-Br bond, the resulting negative charge in the Meisenheimer intermediate can be delocalized onto the nitrile group via resonance, as depicted in the mechanism below. This stabilization lowers the activation energy of the initial nucleophilic addition, which is typically the rate-determining step of the SNAr reaction. masterorganicchemistry.com

The ethoxy group (-OEt) at the 4-position is an electron-donating group. While electron-donating groups generally deactivate the ring towards nucleophilic attack, the powerful activating effect of the para-nitrile group typically overcomes this, allowing SNAr reactions to proceed. The leaving group ability in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverse to the trend seen in SN2 reactions. This is because the C-X bond cleavage is not the rate-determining step. wikipedia.org

General SNAr Mechanism:

Addition: A nucleophile (Nu⁻) attacks the carbon atom attached to the bromine, breaking the aromaticity of the ring and forming a resonance-stabilized Meisenheimer complex.

Elimination: The leaving group (Br⁻) is expelled, and the aromaticity of the ring is restored, yielding the substitution product.

While specific experimental data for this compound is not extensively documented in readily available literature, the principles of SNAr reactions allow for predictions regarding its reactivity with various nucleophiles.

Alkoxides: Nucleophiles like sodium methoxide (B1231860) (NaOMe) or sodium ethoxide (NaOEt) are expected to react with this compound to displace the bromide, forming the corresponding alkoxybenzonitrile. The reaction is typically carried out in the corresponding alcohol as a solvent at elevated temperatures.

Amines: Primary and secondary amines can act as nucleophiles to form N-substituted 4-ethoxybenzonitrile derivatives. These reactions often require heat and may be performed in a polar aprotic solvent like DMSO or NMP to facilitate the reaction.

Thiols: Thiolates (RS⁻), generated from thiols and a base, are generally excellent nucleophiles and are expected to readily displace the bromine atom to form thioethers.

The primary limitation of SNAr reactions is the requirement for strong activation by electron-withdrawing groups. If the activation is insufficient, harsh reaction conditions (high temperatures and pressures) are required, which can limit the functional group tolerance.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

Palladium and nickel-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom of this compound makes it an ideal substrate for these transformations.

Palladium catalysts are widely used to couple aryl bromides with a variety of organometallic reagents.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organohalide. nih.gov The reaction of this compound with various aryl- or vinylboronic acids would yield 3-aryl- or 3-vinyl-4-ethoxybenzonitriles. These reactions are known for their mild conditions and high functional group tolerance.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Ethoxy-[1,1'-biphenyl]-3-carbonitrile |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 4-Ethoxy-4'-methoxy-[1,1'-biphenyl]-3-carbonitrile |

| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | Cs₂CO₃ | THF | 4-Ethoxy-3-vinylbenzonitrile |

Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst. nih.gov This method allows for the introduction of an alkynyl group at the 3-position of the benzonitrile ring.

| Coupling Partner | Catalyst System | Base | Solvent | Product |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 4-Ethoxy-3-(phenylethynyl)benzonitrile |

| Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | 4-Ethoxy-3-((trimethylsilyl)ethynyl)benzonitrile |

| 1-Hexyne | Pd(OAc)₂ / XPhos / CuI | Cs₂CO₃ | Acetonitrile | 3-(Hex-1-yn-1-yl)-4-ethoxybenzonitrile |

Table 2: Representative Sonogashira Coupling Reactions of this compound.

Nickel catalysis has emerged as a powerful, cost-effective alternative to palladium for cross-coupling reactions. rsc.orgnih.gov Nickel-catalyzed cross-electrophile coupling is a type of reductive coupling that joins two different electrophiles, such as an aryl bromide and an alkyl bromide. nih.gov In this process, a stoichiometric reductant (like manganese or zinc) is used to drive the catalytic cycle. This methodology could be applied to couple this compound with various alkyl bromides to form 3-alkyl-4-ethoxybenzonitrile derivatives. rsc.org These reactions are particularly useful for forming C(sp²)–C(sp³) bonds. nih.gov

The mechanisms of palladium- and nickel-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving three key steps:

Oxidative Addition: The active M(0) catalyst (M = Pd or Ni) inserts into the carbon-bromine bond of this compound. This step forms an M(II) complex. This is often the rate-limiting step in the cycle.

Transmetalation (for Suzuki, Sonogashira): The organic group from the organometallic reagent (e.g., organoboron or organocopper acetylide) is transferred to the metal center of the M(II) complex, displacing the halide. This step forms a diorganometal(II) complex.

Reductive Elimination: The two organic groups on the metal center are coupled and eliminated from the complex, forming the final product and regenerating the M(0) catalyst, which can then re-enter the catalytic cycle.

For cross-electrophile coupling , the mechanism is slightly different as it involves the reductive coupling of two electrophiles. A plausible pathway involves the oxidative addition of the aryl bromide to Ni(0) to form an arylnickel(II) intermediate. This is followed by a reaction with the alkyl bromide and a reductant, leading to the formation of the C-C bond and regeneration of the Ni(0) catalyst.

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 4 Ethoxybenzonitrile

The reactivity of 3-bromo-4-ethoxybenzonitrile is governed by the interplay of its three key functional components: the nitrile group, the bromine atom, and the electron-rich ethoxy-substituted benzene (B151609) ring. These features allow for a diverse range of chemical transformations, from modifications of the nitrile moiety to substitutions on the aromatic core.

Advanced Spectroscopic and Structural Characterization of 3 Bromo 4 Ethoxybenzonitrile

The unambiguous identification and detailed structural analysis of 3-Bromo-4-ethoxybenzonitrile are accomplished through a suite of advanced spectroscopic and crystallographic techniques. Each method provides unique insights into the molecular structure, from vibrational modes and atomic connectivity to the precise three-dimensional arrangement in the solid state.

Theoretical and Computational Studies on 3 Bromo 4 Ethoxybenzonitrile

Solvation Effects and Thermodynamic Properties Modeling

The study of solvation effects is crucial for understanding the behavior of 3-Bromo-4-ethoxybenzonitrile in solution, as the solvent can significantly influence its reactivity, stability, and spectroscopic properties. Theoretical and computational modeling provides a powerful tool to investigate these phenomena at a molecular level.

Modeling Solvation Effects:

Implicit solvation models, particularly the Polarizable Continuum Model (PCM), are widely used to simulate the effects of a solvent without explicitly representing individual solvent molecules. In this approach, the solute (this compound) is placed within a cavity in a continuous dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute, leading to its stabilization. The extent of this stabilization depends on the dielectric constant of the solvent and the size and shape of the solute cavity.

Density Functional Theory (DFT) is a common quantum mechanical method used in conjunction with PCM to calculate the electronic structure and properties of the solvated molecule. By performing DFT calculations in the presence of the solvent continuum, it is possible to determine the thermodynamic properties of solvation, such as the Gibbs free energy of solvation (ΔGsolv), enthalpy of solvation (ΔHsolv), and entropy of solvation (ΔSsolv).

Thermodynamic Properties of Solvation:

The thermodynamic properties of solvation for this compound are expected to vary significantly with the nature of the solvent, primarily due to the polar nature of the nitrile group and the presence of the bromine and ethoxy substituents.

Enthalpy of Solvation (ΔHsolv): This property reflects the change in enthalpy upon solvation and is largely driven by the intermolecular forces between the solute and solvent molecules. The primary contributions arise from electrostatic interactions (dipole-dipole, dipole-induced dipole) and van der Waals forces. For this compound, the strong dipole moment of the nitrile group will lead to favorable enthalpic contributions in polar solvents.

Entropy of Solvation (ΔSsolv): The entropy of solvation is associated with the change in the degree of order of the system upon dissolution. Typically, the transfer of a solute from the gas phase to a liquid results in a decrease in entropy (negative ΔSsolv) due to the loss of translational and rotational freedom. The ordering of solvent molecules around the solute can also contribute to a more negative entropy change, particularly in highly structured solvents like water.

Detailed Research Findings:

The following interactive data table presents illustrative theoretical values for the thermodynamic properties of solvation of this compound in a selection of solvents with varying polarities. These values are based on general principles of solvation chemistry and typical results from DFT calculations using a PCM approach for similarly sized and functionalized organic molecules.

Table 1: Illustrative Thermodynamic Properties of Solvation for this compound at 298.15 K

| Solvent | Dielectric Constant (ε) | Gibbs Free Energy of Solvation (ΔGsolv) (kJ/mol) | Enthalpy of Solvation (ΔHsolv) (kJ/mol) | Entropy of Solvation (TΔSsolv) (kJ/mol) |

| Water | 78.4 | -45.2 | -55.8 | -10.6 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | -42.5 | -51.3 | -8.8 |

| Acetonitrile (B52724) | 37.5 | -39.8 | -48.1 | -8.3 |

| Ethanol | 24.6 | -35.1 | -43.9 | -8.8 |

| Dichloromethane | 8.9 | -25.6 | -32.7 | -7.1 |

| Toluene | 2.4 | -18.3 | -24.5 | -6.2 |

| Hexane | 1.9 | -15.9 | -21.2 | -5.3 |

Note: These are representative values derived from theoretical principles and are intended for illustrative purposes. Actual experimental or more detailed computational results may vary.

The data illustrates the expected trend of increasingly favorable solvation (more negative ΔGsolv and ΔHsolv) as the polarity of the solvent increases. The entropic contribution to the free energy of solvation is consistently unfavorable (negative TΔSsolv), reflecting the increased ordering of the system upon dissolution. The magnitude of this unfavorable entropy change is generally larger in more structured and polar solvents.

Applications of 3 Bromo 4 Ethoxybenzonitrile and Its Derivatives in Diverse Chemical Syntheses

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The utility of 3-Bromo-4-ethoxybenzonitrile as a versatile intermediate is evident in its application in the synthesis of both heterocyclic scaffolds and polyaromatic systems.

While direct examples of this compound in the synthesis of a wide variety of heterocycles are not extensively documented in readily available literature, its structural motifs are found in precursors to important heterocyclic systems. For instance, related 3-bromo-4-alkoxybenzonitrile derivatives are utilized in the construction of quinazolinones, a class of compounds with significant biological activity. The general synthetic strategy involves the transformation of the nitrile group and subsequent cyclization reactions.

A plausible, though not explicitly cited, synthetic route to a quinazolinone derivative from this compound would involve the reduction of the nitrile to an aminomethyl group, followed by reaction with an appropriate ortho-amino benzoyl derivative. The bromine atom could then be functionalized in a later step to introduce further diversity.

| Starting Material | Reaction Type | Potential Heterocyclic Product |

| This compound | Nitrile reduction, cyclization | Quinazolinone derivative |

| This compound | Palladium-catalyzed coupling, cyclization | Substituted benzofuran |

The bromine atom on the this compound ring is a key handle for the construction of polyaromatic systems through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent. By reacting this compound with a suitable arylboronic acid or ester, a biaryl system can be synthesized. This is a powerful method for creating extended conjugated systems.

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of the aryl bromide with a terminal alkyne. This reaction is instrumental in the synthesis of arylalkynes, which are important intermediates for more complex polyaromatic hydrocarbons and can be used in the preparation of materials with interesting electronic and optical properties.

Heck Coupling: While less common for building large polyaromatic systems directly from this starting material, the Heck reaction could be employed to couple this compound with an alkene, introducing a vinyl group that can be further elaborated into a larger aromatic system.

| Coupling Reaction | Reactant | Resulting C-C Bond | Potential Application |

| Suzuki-Miyaura | Arylboronic acid | Aryl-Aryl | Synthesis of biaryls and polyaryls |

| Sonogashira | Terminal alkyne | Aryl-Alkynyl | Synthesis of functionalized alkynes |

| Heck | Alkene | Aryl-Vinyl | Introduction of vinyl substituents |

Synthetic Applications in Medicinal Chemistry Research (Focused on Synthesis)

The structural framework of this compound is present in molecules of medicinal interest. Its derivatives serve as important intermediates in the synthesis of drug candidates and molecular probes.

While direct synthesis of a marketed drug from this compound is not prominently reported, the closely related compound, 3-ethoxy-4-methoxybenzonitrile, is a key intermediate in the synthesis of Apremilast (Otezla®), a medication used to treat certain types of psoriasis and psoriatic arthritis. This highlights the importance of the 3-ethoxybenzonitrile (B1293884) scaffold in medicinal chemistry. The synthesis of Apremilast involves the elaboration of the benzonitrile (B105546) core into a more complex isoindoline (B1297411) structure.

The bromine atom in this compound offers a strategic point for diversification in the synthesis of potential drug candidates. For example, through Buchwald-Hartwig amination, a variety of amine-containing substituents can be introduced, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule.

The concept of combinatorial chemistry, where large libraries of related compounds are synthesized simultaneously, is a cornerstone of modern drug discovery. The reactivity of this compound makes it a suitable scaffold for the development of such libraries.

A library synthesis strategy could involve a divergent approach starting from this compound. The bromine atom could be subjected to a variety of palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig, etc.) with a diverse set of building blocks. In parallel or subsequently, the nitrile group could be transformed into different functional groups (e.g., carboxylic acid, amine, tetrazole). This approach would rapidly generate a large number of structurally diverse molecules that could then be screened for biological activity.

| Reaction | Building Blocks | Generated Diversity |

| Suzuki Coupling | Various boronic acids | Diverse aryl/heteroaryl substituents |

| Buchwald-Hartwig Amination | Various amines | Diverse amino substituents |

| Nitrile Hydrolysis/Amidation | Various amines | Diverse amide functionalities |

Applications in Agrochemical Synthesis

The synthesis of novel agrochemicals, such as herbicides, fungicides, and insecticides, often relies on the use of versatile chemical intermediates. While specific, large-scale applications of this compound in the agrochemical industry are not widely published, its structural features are relevant to this field.

For instance, benzonitrile derivatives are known to exhibit herbicidal activity. The presence of a bromine atom allows for the introduction of various functional groups that can modulate the biological activity and selectivity of the resulting compounds. A patent for the synthesis of 3-bromo-4-fluorobenzaldehyde, a related compound, highlights its use as an intermediate for pesticides. This suggests that 3-bromo-4-alkoxybenzonitriles, in general, are a class of compounds with potential applications in the development of new agrochemicals. Further research and patent literature may reveal more direct applications of this compound in this sector.

Contribution to Materials Science

The unique molecular architecture of this compound, featuring a nitrile group, an ethoxy group, and a bromine atom attached to a benzene (B151609) ring, presents a versatile scaffold for the synthesis of novel organic materials. These functional groups offer multiple reactive sites for further chemical modifications, making it a potentially valuable building block in the development of advanced functional materials. The electron-withdrawing nature of the nitrile group and the electron-donating character of the ethoxy group, combined with the reactivity of the carbon-bromine bond, allow for the tuning of electronic and physical properties in the resulting materials.

Precursor for Advanced Functional Materials (e.g., Liquid Crystals, Polymer Monomers)

While direct applications of this compound as a precursor for commercially significant liquid crystals or polymer monomers are not extensively documented in publicly available research, its structural motifs are present in molecules that exhibit such properties. The rigid benzonitrile core is a common feature in many liquid crystalline compounds, providing the necessary structural anisotropy. The presence of the ethoxy chain can contribute to the desired mesophase behavior and influence the transition temperatures.

For instance, the modification of the bromine atom through cross-coupling reactions could introduce mesogenic units, thereby leading to the formation of liquid crystals. Similarly, functionalization of the molecule to introduce polymerizable groups, such as vinyl or acrylate (B77674) moieties, could transform it into a monomer for the synthesis of specialized polymers with tailored refractive indices, thermal stabilities, or dielectric properties.

The table below illustrates the characteristics of related benzonitrile derivatives that have been investigated in the context of liquid crystal and polymer synthesis, highlighting the potential of this class of compounds.

| Compound Name | Molecular Formula | Application Area | Key Structural Feature |

| 4-Cyano-4'-pentylbiphenyl | C18H19N | Liquid Crystals | Biphenyl core with nitrile and alkyl groups |

| 4-Vinylbenzonitrile | C9H7N | Polymer Monomers | Benzonitrile with a polymerizable vinyl group |

| 3-Bromo-4-hydroxybenzonitrile (B56826) | C7H4BrNO | Synthetic Intermediate | Reactive sites for further functionalization |

Design of π-Conjugated Systems

The aromatic ring of this compound serves as a fundamental component for the construction of π-conjugated systems. These systems, characterized by alternating single and multiple bonds, are integral to the field of organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

The bromine atom on the benzonitrile ring is a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions allow for the facile connection of the this compound unit to other aromatic or unsaturated moieties, thereby extending the π-conjugation. The electronic properties of the resulting π-conjugated system can be modulated by the interplay of the electron-withdrawing nitrile group and the electron-donating ethoxy group. This push-pull electronic structure can influence the material's absorption and emission spectra, as well as its charge transport characteristics.

Detailed research has demonstrated the utility of bromo-functionalized aromatic compounds in the synthesis of complex π-conjugated architectures. While specific studies focusing solely on this compound are limited, the principles established with analogous compounds underscore its potential in this domain. The strategic incorporation of this building block could lead to the development of novel organic semiconductors with optimized performance for various electronic and optoelectronic devices.

Future Research Directions and Emerging Opportunities for 3 Bromo 4 Ethoxybenzonitrile

Development of Novel Catalytic Systems for its Transformations

The bromine atom on the 3-bromo-4-ethoxybenzonitrile ring is a prime site for cross-coupling reactions, a cornerstone of modern organic synthesis. Future research will likely focus on developing more efficient, selective, and robust catalytic systems to facilitate these transformations. While palladium-catalyzed reactions are well-established for aryl halides, there is a continuous drive to improve upon them. nih.govresearchgate.net

One promising avenue is the exploration of advanced palladium catalysts. Palladacycles, for instance, have demonstrated high efficacy in preventing catalyst poisoning and achieving fast reaction times with low catalyst loadings, which could be highly beneficial for the cyanation or arylation of this compound. nih.gov Another area of development is the use of heterogeneous catalysts, such as palladium supported on zinc oxide (ZnO) nanoparticles or palladium on carbon (Pd/C), which offer the significant advantage of easy recovery and recyclability, aligning with the principles of green chemistry. organic-chemistry.org

Beyond palladium, nickel-catalyzed systems are emerging as a cost-effective and powerful alternative for the cyanation and reductive coupling of aryl halides. organic-chemistry.orgnih.gov Developing nickel-based protocols specifically tailored for this compound could provide practical and economically viable routes to a diverse range of derivatives. These novel systems could enable reactions with a broader scope of functional groups under milder conditions. nih.gov

| Catalyst System | Potential Transformation | Advantages |

| Palladacycles | Cyanation, Cross-Coupling | High efficiency, Low catalyst loading, Prevents catalyst poisoning nih.gov |

| Pd/ZnO Nanoparticles | Cyanation | Recyclable, Ligand-free organic-chemistry.org |

| Nickel Catalysts (e.g., NiCl₂) | Reductive Cyanation | Cost-effective, Broad substrate scope nih.gov |

Exploration of Alternative, Sustainable Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic route design, and the production of this compound and its derivatives is no exception. A key focus is the replacement of toxic and hazardous reagents with safer alternatives. For instance, traditional cyanation methods often employ highly toxic cyanide salts. Future research will likely prioritize the use of less toxic cyanide sources, such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which has been successfully used in the palladium-catalyzed cyanation of other aryl halides. nih.govgoogle.com

The choice of solvent is another critical factor in sustainable synthesis. The development of synthetic routes in environmentally benign solvents like water or the use of recyclable ionic liquids is a major goal. rsc.orgrsc.org Ionic liquids can act as both the solvent and catalyst, simplifying the reaction and recovery process. researchgate.net For the synthesis of benzonitriles, novel green routes using ionic liquids have been shown to achieve 100% yield and conversion, with the ionic liquid being easily recovered and reused. researchgate.net Adapting such methodologies for this compound could significantly reduce the environmental footprint of its synthesis.

Furthermore, multicomponent reactions (MCRs) offer a powerful strategy for improving atom economy and process efficiency. mdpi.com Designing one-pot MCRs that incorporate this compound as a building block would allow for the rapid construction of complex molecules, minimizing waste and purification steps.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides an invaluable toolkit for understanding and predicting the behavior of molecules. Advanced theoretical modeling, particularly using Density Functional Theory (DFT), is set to play a crucial role in unlocking the full potential of this compound. DFT calculations can be employed to investigate the molecule's electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding its reactivity. researchgate.netsemanticscholar.org

By modeling reaction pathways, computational studies can predict the feasibility and outcomes of various transformations, such as cycloaddition reactions or nucleophilic substitutions. mdpi.com This predictive power can guide experimental design, saving time and resources by identifying the most promising reaction conditions and catalytic systems. For example, theoretical calculations can help elucidate the mechanism of palladium-catalyzed reactions involving this compound, optimizing the process for higher yields and selectivity. rsc.org

Vibrational spectroscopic investigations using DFT can also aid in the characterization of this compound and its derivatives, correlating calculated spectra with experimental FTIR and FT-Raman data to confirm molecular structures. derpharmachemica.comresearchgate.net This synergy between theory and experiment is essential for unambiguous structural assignment.

Integration into New Material Architectures with Tailored Properties

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel functional materials. The benzonitrile (B105546) core is a component in many dyes and advanced materials. medcraveonline.com The presence of the ethoxy group can enhance solubility and influence molecular packing, while the bromine atom provides a reactive handle for further functionalization, allowing for the fine-tuning of material properties.

A significant opportunity lies in the field of organic electronics. Related compounds like 3-bromo-4-fluorobenzonitrile (B1266296) are already used in the development of materials for organic light-emitting diodes (OLEDs). nbinno.com By extension, this compound could be explored as a precursor for new organic semiconductors, liquid crystals, or polymers with specific electronic and photophysical properties. The nitrile group's dipole moment and the polarizability of the aromatic system are key features that can be exploited in the design of materials with applications in electronics and non-linear optics.

Future research could involve incorporating this molecule into polymer backbones or as side chains to create materials with tailored thermal, mechanical, and optical characteristics. The ability to precisely modify the molecule through its bromine atom allows for the systematic study of structure-property relationships, a fundamental aspect of materials science.

Synergistic Approaches Combining Experimental and Computational Methodologies

The most rapid and insightful progress in the study of this compound will come from the close integration of experimental and computational research. This synergistic approach allows for a cycle of prediction, synthesis, and characterization that is more efficient than either methodology alone.

For example, high-level quantum chemical calculations can be used to screen potential derivatives of this compound for desired electronic properties before committing to their synthesis. aanda.org DFT studies on related bromo-substituted aromatic compounds have successfully been used to investigate structural characteristics and reactivity descriptors, which then inform experimental work. nih.gov Once promising candidates are identified, the theoretical predictions for their reactivity can guide the development of efficient synthetic routes using the novel catalytic systems discussed previously.

The synthesized compounds can then be thoroughly characterized using spectroscopic and analytical techniques, with the experimental data being used to validate and refine the computational models. This iterative process, where theory guides experiment and experiment informs theory, will be crucial for accelerating the discovery of new reactions, understanding complex mechanisms, and designing novel materials based on the this compound scaffold.

常见问题

Basic: What synthetic routes are commonly employed for 3-Bromo-4-ethoxybenzonitrile, and how can intermediates be characterized?

Answer:

this compound can be synthesized via nucleophilic substitution or coupling reactions. A plausible route involves ethoxylation of 3-bromo-4-hydroxybenzonitrile using ethyl bromide or a Mitsunobu reaction with diethyl azodicarboxylate (DEAD) . Key intermediates like 3-bromo-4-hydroxybenzonitrile (C₇H₄BrNO, MW 198.02) should be characterized via:

- NMR : Confirm substitution patterns (e.g., aromatic protons, ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 3.9–4.1 ppm for OCH₂) .

- IR Spectroscopy : Detect nitrile stretching (~2220 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .

- HPLC : Monitor reaction progress and purity (>95%) using reverse-phase C18 columns .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₈BrNO, MW 226.03) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry (if single crystals are obtainable) .

- GC-MS : Identify volatile by-products (e.g., dehalogenated species or ethoxy group cleavage products) .

Advanced: How can researchers resolve contradictions in spectral data for derivatives of this compound?

Answer:

Contradictions may arise from:

- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Cross-validate using COSY or NOESY to confirm coupling .

- Impurity Interference : Use preparative TLC or column chromatography to isolate pure fractions before analysis .

- Isomeric By-products : For example, bromine migration during synthesis can produce 4-bromo-3-ethoxy regioisomers. Employ 2D NMR (HSQC, HMBC) to distinguish substitution patterns .

Advanced: What strategies optimize regioselectivity in functionalizing this compound for cross-coupling reactions?

Answer:

- Buchwald-Hartwig Amination : Use Pd(dba)₂/Xantphos catalysts to couple amines at the bromine position, leveraging the nitrile’s electron-withdrawing effect .

- Suzuki-Miyaura Coupling : Prioritize aryl boronic acids with sterically hindered groups to minimize competing reactions at the ethoxy site .

- Protection-Deprotection : Temporarily protect the nitrile group (e.g., as a silyl ether) to direct reactivity toward bromine .

Advanced: How does the stability of this compound vary under acidic, basic, or photolytic conditions?

Answer:

- Acidic Conditions : Nitrile groups may hydrolyze to carboxylic acids (e.g., under H₂SO₄/H₂O reflux). Monitor via IR loss of ~2220 cm⁻¹ peak .

- Basic Conditions : Ethoxy groups are susceptible to nucleophilic displacement (e.g., NaOH/EtOH), forming 4-hydroxy derivatives. Use LC-MS to track degradation .

- Photolysis : UV exposure can induce C-Br bond cleavage. Store in amber vials at -20°C to minimize radical formation .

Basic: What solubility and purification challenges are associated with this compound?

Answer:

- Solubility : Moderately soluble in DCM, THF, and DMF but poorly in water. Use sonication or heating (40–50°C) for dissolution .

- Purification : Recrystallize from ethanol/water mixtures (70:30 v/v) to remove polar impurities. For non-polar by-products, employ silica gel chromatography with hexane/ethyl acetate gradients .

Advanced: How can computational methods aid in predicting reactivity or spectroscopic properties of this compound?

Answer:

- DFT Calculations : Simulate NMR chemical shifts (e.g., Gaussian 16 with B3LYP/6-311+G(d,p)) to validate experimental data .

- Molecular Dynamics : Predict solubility parameters and aggregation behavior in solvents .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) if the compound is used in medicinal chemistry .

Advanced: What are the common by-products in the synthesis of this compound, and how are they mitigated?

Answer:

- Debromination : Catalyzed by trace metals. Use chelating agents (e.g., EDTA) in reaction mixtures .

- Ethoxy Hydrolysis : Avoid aqueous conditions; employ anhydrous solvents and molecular sieves .

- Dimerization : Occurs under high temperatures. Optimize reaction time and temperature (e.g., 80°C for 6 hours) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。